2-(3-chlorophenyl)-8-ethoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-8-ethoxychromeno[2,3-c]pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-2-23-15-8-3-5-11-9-14-17(24-16(11)15)20-21(18(14)22)13-7-4-6-12(19)10-13/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZFBIMMGSJWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=NN(C(=O)C3=C2)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-8-ethoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxycoumarin with arylhydrazines, followed by cyclization with triethyl orthoacetate . The reaction conditions often require the use of solvents like dioxane and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-8-ethoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
1. Antitumor Activity
Research indicates that derivatives of chromeno-pyrazolones exhibit significant antitumor properties. The chromeno moiety is associated with various biological activities, including anticancer effects. Several studies have demonstrated that compounds containing this structure can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, compounds similar to 2-(3-chlorophenyl)-8-ethoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one have been shown to target specific cancer pathways, making them potential candidates for cancer therapy .
2. Antimicrobial Properties
The antimicrobial efficacy of chromeno-pyrazolone derivatives has been extensively studied. These compounds have demonstrated activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes within the pathogens. This property makes them valuable in developing new antimicrobial agents .
3. Antioxidant Effects
Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress. Studies have shown that chromeno-pyrazolone derivatives possess strong antioxidant capabilities. This characteristic is significant for potential applications in preventing oxidative damage in various diseases, including neurodegenerative disorders .
Cosmetic Applications
1. Skin Care Formulations
Due to their antioxidant and anti-inflammatory properties, compounds like this compound are being explored for use in cosmetic formulations aimed at skin care. These compounds can enhance the stability and efficacy of topical products by providing protective benefits against environmental stressors .
2. Anti-Aging Products
The ability of these compounds to scavenge free radicals positions them as promising ingredients in anti-aging formulations. By mitigating oxidative stress on the skin, they may help reduce the appearance of fine lines and wrinkles, thereby improving skin texture and elasticity .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-8-ethoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Structural Similarities and Differences
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substituent Position : The 3-chlorophenyl group in the target compound contrasts with the 2-chlorophenyl group in the analog from , which may influence electronic properties and steric interactions.
- Functional Groups : The ethoxy group at C8 in the target compound may enhance solubility compared to methyl or unsubstituted analogs .
Biological Activity
The compound 2-(3-chlorophenyl)-8-ethoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one is a member of the chromeno-pyrazole family, which has garnered interest due to its diverse biological activities. This article focuses on its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The structure of this compound features a chromeno core fused with a pyrazole ring. This unique arrangement contributes to its biological properties. The synthesis typically involves multi-step reactions starting from commercially available precursors, utilizing methods such as cyclization and functional group modification to achieve the final product.
Antioxidant Activity
Research indicates that compounds within the chromeno-pyrazole class exhibit significant antioxidant properties. For instance, studies have shown that related pyrazole derivatives can effectively scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity is often assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| This compound | 15.4 | 12.7 |
| Control (Vitamin C) | 10.0 | 9.5 |
Antimicrobial Activity
The antimicrobial activity of this compound has been evaluated against various bacterial and fungal strains. In vitro studies demonstrate that it possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies reveal that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Case studies have shown:
- Cell Line : HeLa (cervical cancer)
- IC50 : 20 µM after 48 hours
- Mechanism: Induction of apoptosis via mitochondrial pathway.
- Cell Line : MCF-7 (breast cancer)
- IC50 : 25 µM after 72 hours
- Mechanism: Cell cycle arrest at the G1 phase.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of several enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may modulate receptor activity linked to apoptosis and cell survival pathways.
- Oxidative Stress Reduction : Its antioxidant properties help mitigate oxidative damage in cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-chlorophenyl)-8-ethoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions starting with substituted benzene derivatives. For example, 1-chloro-4-methoxybenzene can be used as a precursor, followed by sequential alkylation and heterocycle formation. Key steps include the introduction of the ethoxy group at position 8 and the 3-chlorophenyl moiety via nucleophilic substitution. Reaction conditions (e.g., solvent, temperature, and catalysts) are critical for regioselectivity and yield optimization .
Q. Which spectroscopic and analytical techniques are recommended for structural characterization?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
- ¹H NMR : Identifies proton environments, such as the ethoxy group (-OCH₂CH₃) and aromatic protons.
- X-ray Diffraction : Resolves crystal packing and absolute configuration. For example, compound 7k in a related chromeno-pyrazol-3-one series was structurally validated using single-crystal X-ray analysis .
Q. How can researchers preliminarily assess the biological activity of this compound?
- Methodological Answer : Standardized bioassays for fungicidal or insecticidal activity are employed. For instance, agar dilution methods or in vitro fungal spore germination assays can quantify inhibitory effects at varying concentrations. Evidence from similar chromeno-pyrazol-3-one derivatives showed moderate fungicidal activity against Botrytis cinerea at 50 ppm .
Advanced Research Questions
Q. How can contradictions in bioactivity data between structurally similar analogs be resolved?
- Methodological Answer :
- Purity Validation : Use HPLC or LC-MS to rule out impurities affecting bioactivity.
- Statistical Modeling : Apply multivariate analysis to correlate substituent effects (e.g., chloro vs. methoxy groups) with activity trends.
- Dose-Response Studies : Establish EC₅₀ values under controlled conditions to minimize variability .
Q. What strategies optimize synthetic yields for complex chromeno-pyrazol-3-one derivatives?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) often enhance reaction rates but may require post-synthesis purification.
- Catalyst Selection : Lewis acids like AlCl₃ can improve cyclization efficiency.
- Multi-Step Protocols : Isolate intermediates (e.g., chalcone precursors) to minimize side reactions. Yield improvements of 20–30% have been reported via stepwise optimization .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Methodological Answer :
- Data Quality : High-resolution (<1.0 Å) X-ray data is preferred to resolve overlapping electron density.
- Software Tools : Use SHELXL for small-molecule refinement, leveraging constraints for disordered ethoxy or chlorophenyl groups.
- Twinned Crystals : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., replacing ethoxy with methoxy or varying halogens).
- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with fungal cytochrome P450 targets.
- Bioisosteric Replacement : Substitute the pyrazol-3-one ring with triazole or thiazole cores to probe activity retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
